molecular formula C23H15ClN4O3S2 B2801511 3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide CAS No. 898441-12-8

3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide

Cat. No.: B2801511
CAS No.: 898441-12-8
M. Wt: 494.97
InChI Key: MYUMKXFAWOGVCR-UHFFFAOYSA-N
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Description

3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is a complex organic compound that features a sulfonamide group, a thiazole ring, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between a thioamide and a haloketone.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Sulfonamide Group: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the sulfonamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups.

Medicine

Medicinally, derivatives of this compound may exhibit pharmacological activities, such as antibacterial or anticancer properties, due to the presence of the sulfonamide group.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole ring can interact with various biological receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfanilamide share the sulfonamide group and exhibit similar enzyme inhibition properties.

    Thiazoles: Compounds such as thiazole itself or benzothiazole share the thiazole ring and have similar chemical reactivity.

    Cyanophenyl Derivatives: Compounds like 4-cyanophenylboronic acid share the cyanophenyl group and are used in similar synthetic applications.

Uniqueness

What sets 3-(4-chlorophenylsulfonamido)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide apart is the combination of these functional groups in a single molecule, providing a unique set of chemical properties and potential applications. This combination allows for diverse reactivity and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylamino]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O3S2/c24-18-8-10-20(11-9-18)33(30,31)28-19-3-1-2-17(12-19)22(29)27-23-26-21(14-32-23)16-6-4-15(13-25)5-7-16/h1-12,14,28H,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUMKXFAWOGVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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